molecular formula C8H5Cl2FO3 B1461844 2,4-Dichloro-3-fluoromandelic acid CAS No. 1805478-88-9

2,4-Dichloro-3-fluoromandelic acid

Cat. No.: B1461844
CAS No.: 1805478-88-9
M. Wt: 239.02 g/mol
InChI Key: RPOUYWJFZYEAFV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoromandelic acid is a substituted mandelic acid derivative of high interest in scientific research and development. This compound features a mandelic acid backbone—comprising a carboxylic acid group and a hydroxyl group on the alpha-carbon—with chlorine and fluorine atoms strategically positioned on the aromatic ring. This specific halogenation pattern is often employed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable chiral building block or intermediate in organic synthesis. As a halogenated mandelic acid, its primary research applications are anticipated in the fields of medicinal chemistry and agrochemistry, where it may serve as a precursor in the synthesis of more complex active molecules. Mandelic acid scaffolds are commonly found in chiral ligands, resolving agents, and are integral to the structure of various active pharmaceutical ingredients. The mechanism of action for this specific compound is not established and would be entirely dependent on its intended application; it may function as a biochemical probe to study enzyme interactions or be incorporated into molecules designed to modulate specific biological targets. Disclaimer: The specific research applications and properties of this compound require further experimental validation. Researchers are encouraged to consult the primary scientific literature for the most current findings. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dichloro-3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUYWJFZYEAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-3-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, along with a carboxylic acid group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for this compound is C9H7Cl2F O2. Its molecular weight is approximately 233.06 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity, potentially leading to the inhibition or modulation of enzyme activities involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic processes.
  • Receptor Modulation: It may interact with cellular receptors, affecting signaling pathways that regulate various physiological functions.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, revealing its potential therapeutic applications:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use in infection control.
Anticancer Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.
Antioxidant Shows potential as an antioxidant, which may protect cells from oxidative stress.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity in Cancer Cells
    • In vitro experiments assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its promise for cancer therapy .
  • Antioxidant Properties
    • A comparative study examined the antioxidant capacity of various mandelic acid derivatives, including this compound. The findings revealed that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of halogenated aromatic carboxylic acids. Below is a comparison with structurally related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
2,4-Dichloro-3-fluoromandelic acid C₈H₅Cl₂FO₃ 2-Cl, 3-F, 4-Cl, -CH(OH)COOH 239 Research chemical; neurobiological studies
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃ 3-Cl, 2-F, 4-F, -COOH 208.55 Pharmaceutical intermediate
2-(3-Chloro-4-fluorophenyl)acetic acid C₈H₆ClFO₂ 3-Cl, 4-F, -CH₂COOH 188.58 Synthesis of agrochemicals
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3-OH, 4-OH, -CH=CHCOOH 180.16 Antioxidant; food/cosmetic additive
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2-Cl, 4-Cl, -OCH₂COOH 221.04 Herbicide; toxicological studies

Physicochemical and Functional Differences

  • Electron-Withdrawing Effects: The 2,4-dichloro-3-fluoro substitution pattern in the target compound enhances its electronegativity and acidity compared to non-halogenated analogues like caffeic acid. This makes it more reactive in nucleophilic environments .
  • Thermal Stability : The boiling point of this compound (387.3°C) is significantly higher than that of 2-(3-chloro-4-fluorophenyl)acetic acid (unreported but estimated <300°C), reflecting stronger intermolecular forces from additional halogens .

Research and Industrial Relevance

  • Pharmacological Potential: The fluorine atom in this compound may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development .
  • Agrochemical Contrasts : Unlike 2,4-D (a broadleaf herbicide), the target compound lacks herbicidal activity but shares structural motifs with bioactive molecules targeting plant pathogens .

Preparation Methods

Synthesis of Racemic 2,4-Dichloro-3-fluoromandelic Acid Derivatives

One common approach to prepare this compound involves the synthesis of racemic mandelic acid derivatives followed by resolution to obtain enantiomerically pure compounds.

  • Starting Materials and Substitution Pattern : The aromatic ring is substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 3. The mandelic acid framework is constructed by introducing the α-hydroxy acid group adjacent to the aromatic ring.

  • Racemic Mixture Formation : The initial synthesis produces a racemic mixture of mandelic acid derivatives, which includes both (R)- and (S)-enantiomers.

  • Resolution via Salt Formation : The racemic mixture is resolved using chiral cyclic amide bases, either (D)- or (L)-forms, to separate the enantiomers by forming diastereomeric salts. This process occurs in a solvent mixture of ethyl acetate and water, with water content between 5 to 15% by volume. The acid-to-base molar ratio is carefully controlled between 1:0.25 and 1:0.75.

  • Process Conditions :

    • The racemic mandelic acid derivative and chiral base are mixed in ethyl acetate/water.
    • The mixture is heated to reflux with stirring.
    • After reflux, the mixture is cooled to precipitate the mandelic acid cyclic amide salt.
    • The precipitate is filtered to isolate the resolved enantiomer.
  • Yield and Purity : This method allows efficient separation of the (R)- and (S)-mandelic acid derivatives with high enantiomeric purity, suitable for further applications.

Step Conditions Notes
Mixing Ethyl acetate/water (5-15% water) Acid:base molar ratio 1:0.48-0.52
Heating Reflux with stirring Ensures salt formation
Cooling Gradual cooling Precipitates diastereomeric salt
Filtration Separation of salt Isolates enantiomerically pure acid

This resolution process is detailed in patent literature describing mandelic acid derivatives bearing halogen substitutions, including CHF, CHCl2, and CClF2 groups, which are structurally related to this compound.

Synthetic Routes to Halogenated Mandelic Acid Derivatives

Although direct literature on this compound is limited, general synthetic strategies for halogenated mandelic acids provide insight:

  • Condensation Reactions : The mandelic acid skeleton is often synthesized via condensation of substituted benzaldehydes with glyoxylic acid under alkaline conditions. This method is supported by improved procedures that minimize side reactions such as Cannizzaro reactions and improve yields by controlling reaction temperature and reagent addition rates.

  • Key Parameters :

    • Slow addition of glyoxylic acid to a cold alkaline solution of substituted benzaldehyde.
    • Efficient stirring and temperature control between -5°C and 0°C.
    • Extended stirring post-addition to complete the reaction.
    • Acidification and extraction to isolate the mandelic acid derivative.

This procedure, while described for other hydroxy-substituted aromatic acids, can be adapted for 2,4-dichloro-3-fluorobenzaldehyde as the aromatic precursor to yield this compound.

Parameter Typical Conditions Effect on Reaction
Temperature -5 to 0 °C during addition Reduces side reactions
Addition Rate Slow, dropwise over several hours Prevents precipitate formation
Stirring Efficient mechanical stirring Ensures homogeneity
Acidification Concentrated HCl after reaction Facilitates product isolation
Extraction Solvent Ethyl acetate or benzene Separates product from aqueous phase

Catalytic and Enantioselective Approaches

Recent advances in asymmetric synthesis and catalysis offer alternative routes:

  • Chiral Lewis Acid Catalysis : Metal-catalyzed enantioselective reductive coupling of aromatic aldehydes with nitrones under photocatalytic conditions can yield enantiopure vicinal hydroxyl amino alcohols, which can be converted to mandelic acid derivatives through further transformations.

  • Dynamic Kinetic Resolution (DKR) : Employing ruthenium catalysts and chiral ligands enables the synthesis of enantiomerically enriched mandelic acid derivatives via hydrogenation and reduction steps.

While these methods have been primarily applied to antidepressant molecule synthesis and other complex targets, the principles can be adapted for the preparation of halogenated mandelic acids, including this compound, to achieve high enantiomeric excess and yield.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Racemic Synthesis + Resolution Salt formation with chiral cyclic amides in ethyl acetate/water High enantiomeric purity, scalable Requires chiral base and resolution step
Alkaline Condensation Slow addition of glyoxylic acid to substituted benzaldehyde Simple, good yields with optimization Sensitive to reaction conditions
Catalytic Enantioselective Synthesis Metal-catalyzed asymmetric reductive coupling and DKR High stereoselectivity, modern methods Complex catalysts, cost

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-fluoromandelic acid
Reactant of Route 2
2,4-Dichloro-3-fluoromandelic acid

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